molecular formula C11H13FN2O B3027353 (R)-(3-Aminopyrrolidin-1-yl)(4-fluorophenyl)methanone CAS No. 1286208-64-7

(R)-(3-Aminopyrrolidin-1-yl)(4-fluorophenyl)methanone

Cat. No. B3027353
CAS RN: 1286208-64-7
M. Wt: 208.23
InChI Key: SNSRVOBBDAUXAP-SNVBAGLBSA-N
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Description

The compound “®-(3-Aminopyrrolidin-1-yl)(4-fluorophenyl)methanone” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For a related compound, “{4-[®-(4-fluorophenyl)(nitroso)methyl]phenyl}(phenyl)methanone”, it was found to contain a total of 40 bonds, including 26 non-H bonds, 20 multiple bonds, 5 rotatable bonds, 2 double bonds, 18 aromatic bonds, 3 six-membered rings, 1 ketone (aromatic), and 1 nitroso group (aliphatic) .

Scientific Research Applications

Antitumor Activity

The compound has shown distinct inhibition on the proliferation of various cancer cell lines, including A549, BGC-823, and HepG-2. This indicates its potential as an antitumor agent (Tang & Fu, 2018).

Agonist Activity at 5-HT1A Receptors

Derivatives of similar compounds have exhibited enhanced and long-lasting 5-HT1A agonist activity in rats, indicating potential applications in treating conditions like depression (Vacher et al., 1999).

Catalyst- and Solvent-Free Synthesis

The compound has been used in efficient approaches for regioselective synthesis, demonstrating its utility in facilitating more environmentally friendly chemical processes (Moreno-Fuquen et al., 2019).

Radiosynthesis and Evaluation for PET

Compounds with a similar structure have been developed and evaluated as radioligands for imaging brain receptors in positron emission tomography (PET), showing potential in neuroscientific research (Bao et al., 2012).

Spectral Characterization and Antibacterial Activity

The compound has been characterized for its spectral properties, and molecular docking studies suggest potential antibacterial activity, which could be significant for developing new antibiotics (Shahana & Yardily, 2020).

In Vivo Exposure Enhancement

Similar compounds have been used in developing formulations to enhance in vivo exposure of poorly water-soluble compounds, which is crucial for the efficient delivery of many drugs (Burton et al., 2012).

Anticonvulsant Properties

Some analogs have demonstrated potential as central nervous system depressants with potential anticonvulsant properties, which could be beneficial in treating epilepsy or similar disorders (Butler et al., 1984).

Crystal Structure Analysis

Studies have been conducted on the crystal structure of similar compounds, enhancing understanding of molecular interactions and stability, which is important for drug development and material science (Mohri et al., 2015).

Spectroscopic Properties Analysis

The electronic absorption and fluorescence properties of related compounds have been studied, providing insights into their potential applications in materials science and photophysics (Al-Ansari, 2016).

Synthesis and Biological Activity Screening

Fluoro substituted derivatives have been synthesized and screened for their biological activity, demonstrating the compound's relevance in the development of new therapeutic agents (Jadhav et al., 2015).

Safety and Hazards

The safety data sheet for a related compound, “Bis(4-fluorophenyl)-methanone”, indicates that it may cause skin and eye irritation, and may be harmful if swallowed. It also may cause respiratory irritation and is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

[(3R)-3-aminopyrrolidin-1-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O/c12-9-3-1-8(2-4-9)11(15)14-6-5-10(13)7-14/h1-4,10H,5-7,13H2/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNSRVOBBDAUXAP-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1N)C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001198892
Record name Methanone, [(3R)-3-amino-1-pyrrolidinyl](4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001198892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1286208-64-7
Record name Methanone, [(3R)-3-amino-1-pyrrolidinyl](4-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286208-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, [(3R)-3-amino-1-pyrrolidinyl](4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001198892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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